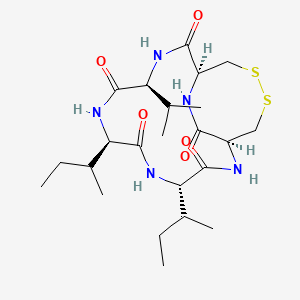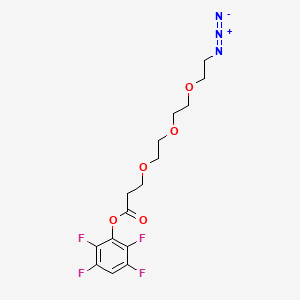
silver;nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its various applications in organic synthesis and as an oxidizing agent. Silver nitrite is less commonly encountered than silver nitrate but plays a crucial role in specific chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver nitrite can be synthesized by reacting silver nitrate with an alkali nitrite, such as sodium nitrite. The reaction is as follows:
AgNO3(aq)+NaNO2(s)→NaNO3(aq)+AgNO2(precipitate)
This reaction takes place in an aqueous medium, and silver nitrite precipitates out due to its lower solubility in water compared to silver nitrate .
Industrial Production Methods
Industrial production of silver nitrite follows the same principle as the laboratory synthesis, utilizing silver nitrate and sodium nitrite. The reaction is typically carried out in large-scale reactors with controlled temperature and stirring to ensure complete precipitation of silver nitrite. The precipitate is then filtered, washed, and dried to obtain pure silver nitrite crystals.
Chemical Reactions Analysis
Types of Reactions
Silver nitrite undergoes various chemical reactions, including:
Oxidation: Silver nitrite can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, particularly with organobromides or organoiodides, to form nitro compounds.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates that can be oxidized by silver nitrite under mild conditions.
Substitution: Reactions with alkyl halides (bromides or iodides) in aqueous medium yield nitroalkanes.
Major Products
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are nitroalkanes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Silver nitrite has several applications in scientific research:
Chemistry: Used in the synthesis of nitro compounds and as an oxidizing agent.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of aniline compounds and other industrial chemicals.
Mechanism of Action
The mechanism by which silver nitrite exerts its effects involves the release of nitrite ions (NO₂⁻), which can participate in various chemical reactions. In oxidation reactions, the nitrite ion acts as an electron acceptor, facilitating the oxidation of organic substrates. In substitution reactions, the nitrite ion replaces halide ions in alkyl halides, forming nitro compounds .
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO₃): A more commonly used silver compound with similar oxidizing properties but higher solubility in water.
Sodium nitrite (NaNO₂): Another nitrite compound used in similar reactions but with different solubility and reactivity profiles.
Uniqueness
Silver nitrite is unique due to its specific reactivity in nucleophilic substitution reactions, where it efficiently converts alkyl halides to nitroalkanes. Its lower solubility in water compared to silver nitrate also makes it suitable for certain precipitation reactions .
Properties
Molecular Formula |
AgNO2- |
|---|---|
Molecular Weight |
153.874 g/mol |
IUPAC Name |
silver;nitrite |
InChI |
InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1 |
InChI Key |
RNJPRUUGAZPSQI-UHFFFAOYSA-M |
Canonical SMILES |
N(=O)[O-].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)





![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)



